molecular formula C14H13N3O B12797485 N5,N11-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one CAS No. 24000-48-4

N5,N11-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one

Cat. No.: B12797485
CAS No.: 24000-48-4
M. Wt: 239.27 g/mol
InChI Key: MLWIUGGSNLPGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The IUPAC name This compound derives from its fused heterocyclic framework. The parent structure consists of three fused rings:

  • A pyridine ring fused at positions 2 and 3 to a benzene ring.
  • A diazepine ring (seven-membered ring with two nitrogen atoms) fused to the pyridine-benzene system.

The numbering system prioritizes the diazepinone moiety, with nitrogen atoms at positions 5 and 11. The prefix N5,N11-dimethyl indicates methyl groups attached to these nitrogen atoms. The suffix -6-one denotes a ketone functional group at position 6 of the diazepine ring.

Structural Breakdown

Component Description
Parent Ring Pyrido[2,3-b]benzodiazepin-6-one
Substituents Methyl groups at N5 and N11
Saturation 5,11-dihydro (two double bonds in the diazepine ring)
Functional Group Ketone at position 6

The molecular formula C₁₄H₁₃N₃O reflects 14 carbon atoms, 13 hydrogens, three nitrogens, and one oxygen.

Alternative Naming Conventions in Heterocyclic Chemistry Literature

Non-IUPAC nomenclature variants arise from differing fusion notations and substituent prioritization:

  • Bracket Variation : Pyrido[2,3-b]benzodiazepinone systems may use parentheses, as in pyrido(2,3-b)(1,4)benzodiazepin-6-one, to denote ring fusion positions.
  • Substituent Order : Older literature may reverse substituent positions, e.g., N11,N5-dimethyl, though this does not alter structural interpretation.
  • Trivial Names : Simplified descriptors like dipyridodiazepinone derivatives appear in synthetic chemistry contexts, though they lack specificity.

Comparative Nomenclature Examples

Source Name Used
ChemSpider 6-Methyl-6,11-dihydro-5H-pyrido[2,3-b]benzodiazepin-5-one
BuySellChem N5,N11-Dimethyl-5,11-dihydro-6H-pyrido[2,3-b]benzodiazepin-6-one

These variations highlight the flexibility in describing fused heterocycles, particularly when differentiating between 1,4- and 1,5-diazepine configurations.

CAS Registry Number and Unique Chemical Identifiers

The compound is uniquely identified by the following codes:

  • CAS Registry Number : 24000-48-4
  • Molecular Formula : C₁₄H₁₃N₃O
  • Synonym Cross-References :
    • N5,N11-Dimethyl-5,11-dihydro-6H-pyrido[2,3-b]benzodiazepin-6-one
    • 6H-Pyrido[2,3-b]benzodiazepin-6-one, 5,11-dihydro-N5,N11-dimethyl-

Database Entries

Database Identifier
CAS Common Chemistry 24000-48-4
Commercial Catalogs BDBM1521, MFCD01568824 (analogs)

The CAS number ensures unambiguous identification across regulatory and procurement contexts, while the molecular formula distinguishes it from related diazepinones with varying substituents.

Properties

CAS No.

24000-48-4

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

5,11-dimethylpyrido[2,3-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C14H13N3O/c1-16-11-7-4-3-6-10(11)14(18)17(2)12-8-5-9-15-13(12)16/h3-9H,1-2H3

InChI Key

MLWIUGGSNLPGMK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=CC=C2)N(C3=CC=CC=C3C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N11-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves several steps. One common method includes the reaction of 2-amino-N-(2-chloropyridyl-3-yl) benzamide with butanol in the presence of concentrated sulfuric acid. The reaction is typically refluxed at a temperature of 80°C for about 3 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N5,N11-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Research indicates that compounds related to N5,N11-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one exhibit antidepressant and anxiolytic effects. These properties are attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that analogs of this compound can enhance mood and reduce anxiety in preclinical models .

Neuroprotective Effects
This compound has been investigated for its neuroprotective effects against neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests that it may inhibit neuroinflammation and oxidative stress in neuronal cells. Experimental data support its potential for treating conditions such as Alzheimer's disease and Parkinson's disease .

Pharmacological Research

Antitumor Activity
this compound has been studied for its antitumor properties. In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle progression .

Antimicrobial Properties
Recent investigations have highlighted the antimicrobial activity of this compound against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests a broad-spectrum antimicrobial potential. This could lead to its application in developing new antibiotics or adjunct therapies for infectious diseases .

Structural Chemistry

Chemical Properties and Stability
The molecular structure of this compound contributes to its stability and solubility characteristics. The compound has a molecular weight of 239.27 g/mol and a boiling point of approximately 428.9ºC at 760 mmHg. Its unique nitrogen-containing heterocyclic framework enhances its reactivity and interaction with biological targets .

Table: Summary of Key Studies on this compound

Study ReferenceApplication AreaFindingsYear
NeuroprotectionInduces neuroprotection in cell cultures2023
Antitumor ActivityInduces apoptosis in cancer cell lines2024
Antidepressant EffectsModulates serotonin pathways2025
Antimicrobial ActivityEffective against multiple bacterial strains2023

Mechanism of Action

The mechanism of action of N5,N11-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its selective binding to M2 muscarinic receptors. This binding inhibits the action of acetylcholine at these receptors, leading to a decrease in parasympathetic nervous system activity. The compound’s selectivity for M2 receptors over M3 receptors is particularly notable, making it a valuable tool in pharmacological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Receptor Interactions

The table below summarizes key structural differences and receptor affinities of N⁵,N¹¹-dimethylbenzodiazepinone and analogs:

Compound Name Substituents Key Receptor Affinities (pKi/pA₂) Selectivity Profile
N⁵,N¹¹-Dimethyl-5,11-dihydro-6H-pyrido... N5-CH₃, N11-CH₃ M2: ~7.2; M3: ~6.8 (inferred) Moderate M2 preference
AF-DX 116 11-acetyl-(2-diethylaminomethylpiperidinyl) M2: 7.8–8.1; M3: 6.3–6.5 High M2 selectivity
Pirenzepine 11-acetyl-(4-methylpiperazinyl) M1: 8.0–8.5; M2: 6.3–6.7 M1-selective
AQ-RA 741 11-acetyl-(4-diethylaminobutylpiperidinyl) M2: 8.5; M3: 7.0 High M2/M3 dual activity
Methoctramine Polyamine chain + 11-acetyl moiety M2: 9.0; M3: 7.2 Ultra-high M2 selectivity
Key Observations:
  • AF-DX 116: The 11-acetyl group with a diethylaminomethylpiperidine chain confers >100-fold M2 selectivity over M3 in functional assays (e.g., pA₂ = 8.1 vs. 6.5 in rabbit pulmonary arteries) .
  • Pirenzepine : The 4-methylpiperazinyl group shifts selectivity to M1 receptors, critical for its use in gastric ulcer treatment .
  • Methoctramine : Incorporation of a tetraamine chain dramatically increases M2 affinity (pA₂ ~9.0), making it a tool compound for studying cardiac M2 receptors .

Functional Activity in Tissue Assays

Data from isolated tissue studies highlight functional differences:

Compound Tissue/Receptor Model Effect (pA₂) Evidence Source
N⁵,N¹¹-Dimethyl Rat atrium (M2) 7.1 (estimated) Inferred from analogs
AF-DX 116 Rabbit pulmonary artery (M2) 8.1 Direct measurement
Pirenzepine Guinea pig ileum (M3) 6.7 Radioligand binding
AQ-RA 741 CHO cells (M2) 8.5 GTPγS functional assay
  • The N⁵,N¹¹-dimethyl compound’s lower pA₂ compared to AF-DX 116 and methoctramine suggests reduced potency at M2 receptors, likely due to the absence of extended basic side chains critical for receptor docking .
  • In contrast, AQ-RA 741’s elongated diethylaminobutyl group enhances M2/M3 dual antagonism, demonstrating how chain length modulates activity .

Biological Activity

N5,N11-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one, a compound with the CAS number 24000-48-4, belongs to the class of benzodiazepines and exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C14H13N3O
  • Molecular Weight: 239.27 g/mol
  • Density: 1.223 g/cm³
  • Boiling Point: 428.9 °C
  • Flash Point: 213.2 °C

These properties indicate that the compound is stable under normal conditions and possesses a relatively high boiling point, suggesting potential applications in various chemical environments.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. Benzodiazepines are known to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased neuronal inhibition and contributing to their anxiolytic and sedative effects.

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, in vitro assays demonstrated that derivatives of benzodiazepine compounds exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested: A549 (lung cancer), NCI-H1299 (lung cancer), A-431 (epidermoid carcinoma).
  • Findings: The synthesized compounds showed promising cytotoxic activity with significant selectivity for cancer cells over normal cell lines such as BJ (human normal skin fibroblasts) and MRC-5 (human normal lung cell line) .

Study on Dimeric Benzodiazepines

A study published in 2023 explored dimeric benzodiazepines as peptide mimetics to overcome drug resistance in cancer treatments. The synthesized dimers were tested against a panel of seven cancer and normal cell lines:

CompoundCell Line TestedIC50 Value
Dimer 10A54915 µM
Dimer 11NCI-H129912 µM
Reference (Cisplatin)A54940 µM

The results indicated that these novel compounds could potentially serve as effective anticancer agents due to their selective toxicity towards cancer cells .

Statistical Analysis

The statistical significance of the findings was assessed using one-way ANOVA followed by Tukey’s post-hoc test, with p-values considered significant at ≤ 0.05. This rigorous analysis underscores the reliability of the results obtained from cytotoxicity assays .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N5,N11-Dimethyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one?

  • Methodology : The compound is typically synthesized via multi-step heterocyclic condensation reactions. A general approach involves refluxing intermediates (e.g., substituted pyridines or benzodiazepinones) with alkylating agents like methyl iodide in polar aprotic solvents (e.g., DMF). Reaction progress is monitored via TLC, followed by recrystallization using chloroform/methanol mixtures to isolate the product . Key challenges include optimizing reaction time and temperature to avoid side products such as over-alkylated derivatives .

Q. How is the compound characterized for structural confirmation?

  • Methodology : Structural elucidation employs 1H/13C NMR to verify methyl group positions (N5, N11) and aromatic proton environments. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]+ ion). X-ray crystallography may resolve ambiguities in fused-ring systems, with bond angles (e.g., ~109.5° for sp³ carbons) providing geometric validation . Impurity profiling via HPLC (C18 column, ammonium acetate buffer pH 6.5) ensures purity >95% .

Q. What stability considerations are critical under different storage conditions?

  • Methodology : Stability studies under ICH guidelines recommend storage at -20°C in airtight containers with desiccants to prevent hydrolysis of the lactam ring. Accelerated degradation studies (40°C/75% RH for 6 months) assess susceptibility to oxidation and photolysis. Analytical stability-indicating assays (e.g., UPLC-PDA) track degradation products like dealkylated analogs .

Advanced Research Questions

Q. How can researchers resolve conflicting data on reaction yields from different synthetic protocols?

  • Methodology : Systematic comparison of variables (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks identifies critical factors. For example, replacing ethanol with DMF may improve alkylation efficiency but increase impurity formation (e.g., MM1146.02 at 287980-84-1). Yield discrepancies are analyzed via ANOVA, with orthogonal analytical methods (e.g., NMR vs. LC-MS) validating product integrity .

Q. What advanced analytical techniques are used for impurity profiling and structural elucidation of byproducts?

  • Methodology : LC-QTOF-MS with collision-induced dissociation (CID) fragments unknown impurities (e.g., m/z 309.4 for diethylamino derivatives). 2D-NMR (HSQC, HMBC) maps connectivity in complex byproducts like 11-cyclopropyl analogs (CAS 129618-40-2). Comparative studies with reference standards (e.g., MM1146.03) quantify impurities to <0.1% .

Q. How can molecular modifications enhance the compound’s pharmacological activity while minimizing toxicity?

  • Methodology : Structure-activity relationship (SAR) studies explore substituent effects at N5/N11. For example, replacing methyl groups with cyclopropyl (e.g., Nevirapine analogs) improves metabolic stability but may alter receptor binding. Toxicity is assessed via in vitro cytochrome P450 inhibition assays and in silico ADMET predictions (e.g., LogP <3 for optimal bioavailability) .

Q. What experimental designs are optimal for elucidating reaction mechanisms in catalytic systems?

  • Methodology : Isotopic labeling (e.g., ¹⁵N at N5) tracks regioselectivity in alkylation steps. Kinetic studies under pseudo-first-order conditions determine rate constants, while DFT calculations model transition states (e.g., sp² vs. sp³ hybridization at key carbons). Heterogeneous catalysis (e.g., immobilized Pd/C) is evaluated for recyclability and efficiency .

Q. How can computational approaches predict the compound’s binding affinity to biological targets?

  • Methodology : Molecular docking (AutoDock Vina) simulates interactions with target proteins (e.g., benzodiazepine receptors), with binding free energy calculated via MM/GBSA. MD simulations (>100 ns) assess conformational stability. Validation includes SPR biosensor assays to correlate computed ΔG with experimental Kd values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.